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4-(1-Isothiocyanatopropyl)phenol

Cat. No.: B14194258
CAS No.: 919474-68-3
M. Wt: 193.27 g/mol
InChI Key: ZGZCOMUTZVCDBM-UHFFFAOYSA-N
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Description

Overview of Phenolic Compounds in Contemporary Chemical and Biological Research

Phenolic compounds are a large and diverse class of chemical compounds characterized by a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon ring. parchem.comchemsrc.com They are ubiquitous in nature and are the subject of extensive research due to their wide array of biological activities and applications in chemical synthesis. chemsrc.comchemsrc.com In the realm of biological research, phenolic compounds are well-known for their antioxidant, antimicrobial, and anti-inflammatory properties. parchem.comchemsrc.com Their ability to scavenge free radicals makes them crucial in the study of oxidative stress-related diseases. chemsrc.com In chemical research, the phenolic hydroxyl group's reactivity makes these compounds versatile starting materials and intermediates for the synthesis of more complex molecules, including pharmaceuticals, polymers, and dyes. parchem.com

Significance of Isothiocyanate Moieties in Organic Synthesis and Biochemistry

The isothiocyanate group (-N=C=S) is a highly reactive functional group that plays a significant role in both organic synthesis and biochemistry. lookchem.comscribd.com Isothiocyanates are valuable building blocks in organic chemistry, readily reacting with nucleophiles to form a variety of compounds, most notably thioureas (from reaction with amines). lookchem.com This reactivity has been harnessed for the synthesis of numerous heterocyclic compounds and in applications such as the Edman degradation for peptide sequencing. lookchem.com In biochemistry, many naturally occurring isothiocyanates, often derived from glucosinolates in cruciferous vegetables, exhibit potent biological activities, including antimicrobial and anticancer effects. lookchem.com This has spurred considerable interest in the synthesis and biological evaluation of novel isothiocyanate-containing molecules. chemscene.com

Research Trajectory and Academic Relevance of 4-(1-Isothiocyanatopropyl)phenol within Phenol (B47542) and Isothiocyanate Chemistry

An extensive search of scientific literature and chemical databases for "this compound" reveals a notable absence of specific research dedicated to this compound. While some chemical suppliers list the compound with the CAS number 40800-68-8, other chemical databases associate this same CAS number with an entirely different molecule, "1-methyl-3-methylsulfanyl-3H-indol-2-one". parchem.comchemsrc.comchemsrc.comchemsrc.com This significant discrepancy makes it impossible to definitively assign a research history or establish the academic relevance of this compound at this time.

The lack of dedicated studies means there is no available data on its synthesis, physical and chemical properties, or biological activity. Consequently, its position within the broader fields of phenol and isothiocyanate chemistry is currently undefined. While one might extrapolate potential characteristics based on its constituent functional groups, any such discussion would be purely speculative without experimental evidence. The current state of information suggests that this compound is either a very novel compound that has not yet been described in peer-reviewed literature, a rarely used intermediate, or the subject of a database cataloging error.

Plant Biosynthesis of Phenolic Compounds

Phenolic compounds in plants are a diverse group of secondary metabolites synthesized through several interconnected pathways. These compounds play critical roles in plant physiology, from structural support to defense against pathogens and UV radiation. openresearchlibrary.org The biosynthesis of the phenolic ring system, a core component of this compound, primarily involves the shikimic acid pathway, with contributions from the malonic acid pathway and integration with the phenylpropanoid and pentose phosphate pathways.

The shikimic acid pathway is the central route for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in plants, bacteria, and fungi. uobabylon.edu.iqijrpr.com This pathway is absent in animals, making these amino acids essential dietary components for them. uobabylon.edu.iq The pathway begins with the condensation of phosphoenolpyruvate (PEP), from glycolysis, and erythrose-4-phosphate, from the pentose phosphate pathway, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). openresearchlibrary.orgoup.com Through a series of seven enzymatic reactions, this precursor is converted to chorismic acid, a key branch-point intermediate. openresearchlibrary.orgresearchgate.net Chorismic acid then serves as the direct precursor for the synthesis of phenylalanine and tyrosine, the primary building blocks for the vast majority of plant phenolic compounds. researchgate.netyoutube.com The conversion of these aromatic amino acids into various phenolic compounds is a hallmark of plant secondary metabolism. nih.gov

Key Intermediates in the Shikimic Acid Pathway

Intermediate Precursor(s) Significance
3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Phosphoenolpyruvate (PEP) and Erythrose-4-phosphate First committed step of the pathway.
Shikimic Acid 3-Dehydroshikimic acid Central intermediate from which the pathway derives its name. openresearchlibrary.org
Chorismic Acid Shikimate-3-phosphate and Phosphoenolpyruvate Branch-point for the synthesis of aromatic amino acids and other metabolites. openresearchlibrary.orgresearchgate.net

While the shikimic acid pathway is the predominant route for phenolic biosynthesis in higher plants, the malonic acid pathway also contributes, particularly in fungi and bacteria. uobabylon.edu.iqresearchgate.net This pathway involves the successive condensation of acetyl-CoA with malonyl-CoA units. rsc.org In the context of plant phenolic biosynthesis, the malonic acid pathway can contribute to the elongation of side chains or the formation of certain types of polyketide-derived aromatic rings. uobabylon.edu.iqresearchgate.net

The phenylpropanoid pathway is a crucial extension of the shikimic acid pathway, responsible for the synthesis of a vast array of phenolic compounds, including flavonoids, lignins, and phenolic acids. numberanalytics.comnumberanalytics.com This pathway begins with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. wikipedia.orgnumberanalytics.com A series of hydroxylation, methylation, and ligation reactions then modify the cinnamic acid backbone to produce a diverse range of phenylpropanoids. wikipedia.orgnumberanalytics.com The phenolic moiety of this compound would be derived from this pathway, starting from phenylalanine or tyrosine. nih.gov

Key Enzymes of the Phenylpropanoid Pathway

Enzyme Reaction Catalyzed Significance
Phenylalanine ammonia-lyase (PAL) Deamination of phenylalanine to cinnamic acid. numberanalytics.com Commits phenylalanine to the phenylpropanoid pathway.
Cinnamate 4-hydroxylase (C4H) Hydroxylation of cinnamic acid to p-coumaric acid. numberanalytics.com Introduces the second hydroxyl group on the aromatic ring.

The pentose phosphate pathway (PPP) is fundamentally linked to phenolic biosynthesis. numberanalytics.com It supplies erythrose-4-phosphate, one of the initial building blocks for the shikimic acid pathway. oup.comwikipedia.org Furthermore, the PPP is a major source of NADPH, the reducing equivalent required for various reductive steps in both the shikimic acid and phenylpropanoid pathways. numberanalytics.comnumberanalytics.comoup.com This metabolic interconnection ensures a coordinated flow of precursors and energy for the synthesis of phenolic compounds. nih.gov The activity of the PPP can be influenced by environmental stressors, which in turn can modulate the production of phenolic compounds as part of the plant's defense response. numberanalytics.com

Biosynthetic Routes to Isothiocyanate Functionalities

Isothiocyanates (-N=C=S) are a class of sulfur-containing compounds well-known for their pungent flavor and aroma, particularly in plants of the Brassicaceae family. numberanalytics.com They are not synthesized directly but are derived from the enzymatic hydrolysis of precursor molecules called glucosinolates. numberanalytics.comnih.gov

The biosynthesis of glucosinolates begins with amino acids, which undergo a series of modifications including chain elongation, N-hydroxylation, and glucosylation. The core structure is then sulfated to form the final glucosinolate. The specific amino acid precursor determines the structure of the resulting glucosinolate and, consequently, the isothiocyanate.

When plant tissue is damaged, for instance by chewing or cutting, the enzyme myrosinase (a thioglucosidase) comes into contact with the glucosinolates. numberanalytics.comnih.gov Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in glucosinolates, leading to the formation of an unstable aglycone. This aglycone then spontaneously rearranges to form an isothiocyanate, glucose, and sulfate. numberanalytics.comresearchgate.net The formation of the isothiocyanate in this compound would follow this general pathway, starting from a corresponding glucosinolate precursor derived from an amino acid. While the specific glucosinolate precursor for this compound is not explicitly detailed in the provided search results, the general biosynthetic pathway via amino acid precursors and subsequent myrosinase-catalyzed hydrolysis is the established route. nih.gov

Microbial Metabolism and Biodegradation of Phenolic Architectures

Phenolic compounds, including those with structures similar to the phenol portion of this compound, are subject to microbial metabolism and biodegradation in various environments. academicjournals.org Microorganisms, particularly bacteria and fungi, can utilize phenolic compounds as a source of carbon and energy. ijrrjournal.com

The microbial degradation of phenol typically proceeds through an initial hydroxylation step to form catechol. ijrrjournal.comfrontiersin.org Catechol is a key intermediate that can then be cleaved through two main pathways: the ortho-cleavage pathway and the meta-cleavage pathway. frontiersin.orgresearchgate.net Both pathways ultimately lead to intermediates that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, resulting in the complete mineralization of the aromatic ring to carbon dioxide and water. ijrrjournal.com

In the context of the human gut, dietary polyphenols are extensively metabolized by the gut microbiota. nih.govresearchgate.net These microbial transformations can significantly alter the bioavailability and biological activity of the parent compounds. nih.gov The gut microbiota can perform a variety of reactions, including hydrolysis, dehydroxylation, and ring fission, on phenolic structures. nih.gov While the specific microbial metabolism of this compound has not been detailed, the phenolic moiety would likely be subject to these general degradation pathways by gut bacteria. frontiersin.org

Pathways of Microbial Phenol Degradation

Pathway Key Intermediate Key Enzymes End Products
ortho-cleavage Catechol Catechol 1,2-dioxygenase Succinyl-CoA and Acetyl-CoA

A Comprehensive Examination of Pathways Related to Phenolic and Isothiocyanate Structures

This article explores the intricate biosynthetic and metabolic pathways associated with phenolic and isothiocyanate structures, which are the core components of the compound this compound. The focus remains strictly on the enzymatic and microbial processes governing these chemical families.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NOS B14194258 4-(1-Isothiocyanatopropyl)phenol CAS No. 919474-68-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919474-68-3

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

4-(1-isothiocyanatopropyl)phenol

InChI

InChI=1S/C10H11NOS/c1-2-10(11-7-13)8-3-5-9(12)6-4-8/h3-6,10,12H,2H2,1H3

InChI Key

ZGZCOMUTZVCDBM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)O)N=C=S

Origin of Product

United States

Biosynthetic and Metabolic Pathways Involving Phenolic and Isothiocyanate Structures

The formation and breakdown of molecules containing phenolic and isothiocyanate groups are complex processes rooted in the secondary metabolism of plants and the metabolic activities of various microorganisms. In plants, phenolic compounds are primarily synthesized through the shikimate and phenylpropanoid pathways, starting from simple carbohydrate precursors. slideshare.netnih.gov These pathways produce a vast array of phenolic structures that serve diverse functions, including defense against pathogens and environmental stressors. frontiersin.orgnih.gov Isothiocyanates, conversely, are typically derived from the enzymatic hydrolysis of glucosinolates, a class of sulfur-containing secondary metabolites found abundantly in cruciferous vegetables. oregonstate.edunih.gov

The breakdown of phenolic compounds is a critical biological process, often initiated by powerful enzymatic reactions. A key step in the aerobic degradation of many phenols is their conversion to catechol or a substituted catechol. ijrrjournal.comtandfonline.com This intermediate is then targeted by a class of enzymes known as catechol dioxygenases, which catalyze the cleavage of the aromatic ring, a notoriously stable structure. nih.gov

These enzymes are broadly divided into two families based on where they cleave the catechol ring:

Intradiol Dioxygenases (e.g., Catechol 1,2-dioxygenase): These enzymes, which contain an Fe³⁺ ion as a cofactor, cleave the carbon-carbon bond between the two hydroxyl groups of the catechol ring. nih.govscielo.br This is also known as the ortho-cleavage pathway. The reaction catalyzed by catechol 1,2-dioxygenase (EC 1.13.11.1) breaks open the aromatic ring to form cis,cis-muconic acid. scielo.brnih.gov This product is then funneled into the β-ketoadipate pathway, where it is further metabolized into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA, which can be used for energy production. nih.gov

Extradiol Dioxygenases (e.g., Catechol 2,3-dioxygenase): This family of enzymes contains an Fe²⁺ ion and cleaves the bond adjacent to one of the hydroxyl groups, a process known as meta-cleavage. ijrrjournal.comscielo.br This pathway converts catechol into 2-hydroxymuconic semialdehyde, which is subsequently broken down into pyruvate and acetaldehyde, feeding into central metabolism. nih.govnih.gov

The specific pathway utilized—ortho or meta—depends on the microorganism and the specific phenolic substrate. ijrrjournal.com Many bacteria possess genes for both pathways, allowing for metabolic flexibility. nih.govnih.gov

Table 1: Comparison of Catechol Dioxygenase Pathways

Feature Catechol 1,2-dioxygenase (Ortho-Cleavage) Catechol 2,3-dioxygenase (Meta-Cleavage)
Enzyme Class Intradiol Dioxygenase Extradiol Dioxygenase
EC Number 1.13.11.1 1.13.11.2
Prosthetic Group Fe³⁺ Fe²⁺
Cleavage Site Between the two hydroxyl groups Adjacent to one hydroxyl group
Initial Product cis,cis-Muconic acid 2-Hydroxymuconic semialdehyde
Metabolic Pathway β-Ketoadipate pathway Meta-cleavage pathway
End Products Succinyl-CoA and Acetyl-CoA Pyruvate and Acetaldehyde

Microorganisms are paramount in the environmental degradation of phenolic compounds, which can be significant pollutants released from industrial activities. ijrrjournal.comnih.gov A wide variety of bacteria, fungi, and archaea have demonstrated the ability to use phenols as a source of carbon and energy. mdpi.comnih.gov

Bacterial genera such as Pseudomonas, Rhodococcus, Acinetobacter, and Bacillus are well-documented phenol (B47542) degraders. ijrrjournal.commdpi.comnih.gov For instance, strains of Pseudomonas putida and Pseudomonas fluorescens are known to efficiently metabolize phenol, often via the meta-cleavage pathway. ijrrjournal.comnih.gov These microbes typically initiate the process by converting phenol to catechol using a phenol hydroxylase enzyme, which is then cleaved by catechol 2,3-dioxygenase. ijrrjournal.comtandfonline.com Some robust strains, like Rhodococcus opacus, can tolerate and degrade phenol at concentrations that are toxic to many other microorganisms. mdpi.com

The efficiency of this biodegradation depends on various environmental factors, including pH, temperature, and the concentration of the phenol. nih.gov Microbial degradation is considered a cost-effective and environmentally sound method for the remediation of sites contaminated with phenolic compounds. ijrrjournal.comnih.gov

Under anaerobic (oxygen-free) conditions, the degradation strategy is different. A few specialized anaerobic bacteria, such as Thauera aromatica, have been shown to degrade phenol. ijrrjournal.comtandfonline.com This process does not involve oxygenases. Instead, the first step is often a carboxylation reaction, where carbon dioxide is added to the phenol ring (typically at the para-position) to form 4-hydroxybenzoate. tandfonline.com This intermediate is then activated with coenzyme A and undergoes ring reduction and fission, breaking it down into smaller molecules without the use of molecular oxygen. tandfonline.com

Synthetic Methodologies for 4 1 Isothiocyanatopropyl Phenol and Structural Analogs

Advanced Synthetic Approaches to Phenolic Scaffolds

The phenolic moiety is a cornerstone of many biologically active and industrially significant compounds. Its synthesis has evolved to include sophisticated methods that offer high degrees of control over substitution patterns and molecular architecture.

Oxidative Phenol (B47542) Coupling Strategies

Oxidative coupling of phenols is a powerful method for the formation of C-C and C-O bonds, enabling the synthesis of complex biaryl and polycyclic aromatic structures. This transformation is often catalyzed by transition metal complexes and enzymes, each offering distinct advantages in terms of selectivity and reaction conditions.

Metal-catalyzed oxidative couplings frequently employ metals such as vanadium, chromium, manganese, copper, and iron. wikipedia.org For instance, the reaction of phenol with vanadium tetrachloride can yield dihydroxybiphenyl compounds. wikipedia.org The mechanism of these reactions can proceed through either inner-sphere or outer-sphere pathways. In an inner-sphere mechanism, the phenolic substrate coordinates to the metal center, followed by an electron transfer or hydrogen atom abstraction to form a phenoxy radical. wikipedia.org One of the primary challenges in oxidative phenol coupling is controlling the regioselectivity (ortho-ortho, ortho-para, para-para coupling) and preventing over-oxidation of the desired product. nih.gov

Enzymatic oxidative coupling offers a green and highly selective alternative to metal-catalyzed methods. Enzymes like laccases and horseradish peroxidase (HRP) can effect selective C-O and C-C bond formation under mild conditions. wikipedia.org These biocatalytic transformations are known for their high functional group tolerance.

Catalyst/EnzymeReactantsProduct TypeYield (%)Reference
Vanadium TetrachloridePhenolDihydroxybiphenyl~60 wikipedia.org
TiO2 (photocatalyst)2,4-Di-tert-butylphenolBiphenol adducts31-69 nih.gov
Cr-salen catalystTwo distinct phenolsCross-coupled biphenol- nih.gov
Horseradish PeroxidaseHydroxycinnamoylagmatinesDimeric products-

Isotopic Labeling Synthesis of Phenols (e.g., Carbon-11, Carbon-13, Carbon-14)

Isotopic labeling is a crucial technique for tracking the metabolic fate of molecules and for use in advanced analytical techniques. wikipedia.org The synthesis of phenols labeled with carbon isotopes such as Carbon-11, Carbon-13, and Carbon-14 requires specialized synthetic routes that incorporate the isotope at a specific position in the molecule.

Carbon-11 Labeling: Due to its short half-life (approximately 20 minutes), the incorporation of Carbon-11 is typically performed in the final steps of a synthesis. acs.orgnih.gov A common precursor is cyclotron-produced [11C]CO2. nih.gov One reported method involves the reaction of [11C]nitromethane with a pentamethinium salt to produce [1-11C]nitrobenzene, which can then be converted to the corresponding phenol. acs.org Another approach demonstrates the direct synthesis of phenols from [11C]CO2 via a [5 + 1] cyclization of a 1,5-dibromo-1,4-pentadiene precursor after lithium-halogen exchange. nih.gov

Carbon-13 and Carbon-14 Labeling: These longer-lived isotopes allow for more complex synthetic routes. A general strategy for producing 1-13C-labeled phenols involves the [5 + 1] cyclization of a 1,5-dibromo-1,4-pentadiene precursor with a [carbonyl-13C]dibenzyl carbonate. chemrxiv.org This method has been used to prepare a variety of 1-13C-labeled phenols with yields ranging from 30% to 74%. uchicago.edu For Carbon-14 labeling, [14C]CO2 is a common starting material, which can be used to prepare key intermediates for incorporation into the phenolic ring. nih.gov

IsotopePrecursorMethodProductYield (%)Reference
Carbon-11[11C]CO2[5 + 1] Cyclization[1-11C]PhenolsModest nih.gov
Carbon-13[carbonyl-13C]Dibenzyl carbonate[5 + 1] Cyclization1-13C-4-Phenylphenol74 uchicago.edu
Carbon-13[carbonyl-13C]Dibenzyl carbonate[5 + 1] Cyclization1-13C-2,6-Dibutylphenol30-41 uchicago.edu

Cycloaddition and Condensation Reactions for Phenolic Derivative Construction

Cycloaddition and condensation reactions provide powerful tools for the de novo construction of phenolic rings, offering access to a wide range of substitution patterns.

The Diels-Alder reaction , a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis and can be adapted to form phenolic compounds. wikipedia.orgorganic-chemistry.org This typically involves the reaction of a substituted diene with a dienophile, often an alkyne, which after a cycloaddition and subsequent aromatization (e.g., via a retro-Diels-Alder reaction), yields a substituted phenol. oregonstate.edu For example, pyrones can serve as diene precursors, reacting with alkynes in a Diels-Alder/retro-Diels-Alder sequence to form phenyl ethers. oregonstate.edu The regioselectivity of these reactions can be a challenge, particularly with non-symmetric internal alkynes. oregonstate.edu

The Robinson annulation is another classic ring-forming reaction that can be utilized to construct cyclohexenone rings, which can then be aromatized to form phenolic structures. wikipedia.orgbyjus.com This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.com The versatility of the Robinson annulation allows for the synthesis of a variety of fused ring systems that can be precursors to complex phenols. byjus.com

Chemical Synthesis of Isothiocyanate Derivatives

The isothiocyanate group is a key functional moiety in many natural products and pharmacologically active compounds. Its synthesis can be achieved from various precursors, most notably amines and alcohols.

Conversion from Amine Precursors

The most common method for the synthesis of isothiocyanates from primary amines involves the formation of a dithiocarbamate (B8719985) salt, followed by desulfurization. rsc.org The primary amine is reacted with carbon disulfide in the presence of a base to form the dithiocarbamate salt in situ. organic-chemistry.org A variety of desulfurizing agents can then be employed to convert this intermediate to the corresponding isothiocyanate.

Common desulfurizing agents include sodium persulfate (Na2S2O8), tosyl chloride, and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO−). rsc.orgorganic-chemistry.orgnih.gov The choice of reagent and reaction conditions can be tailored to the specific substrate. For instance, a method using sodium persulfate in water provides a green and efficient route for a wide range of alkyl and aryl amines, with yields often exceeding 70%. rsc.org A protocol utilizing DMT/NMM/TsO− has been shown to be effective for the synthesis of a library of aliphatic, aromatic, and amino acid-derived isothiocyanates with yields ranging from 25% to 97%. nih.gov Visible-light photocatalysis has also emerged as a mild and efficient method for this transformation, with phenyl isothiocyanate being obtained in up to 94% yield. organic-chemistry.org

Amine SubstrateDesulfurizing AgentSolventYield (%)Reference
PhenylamineRose Bengal (photocatalyst)Acetonitrile (B52724)94 organic-chemistry.org
1-AdamantylamineDMT/NMM/TsO−Dichloromethane (B109758)83 nih.gov
Various alkyl and aryl aminesSodium PersulfateWaterSatisfactory rsc.org
HalogenoanilinesDMT/NMM/TsO−Dichloromethane53-61 nih.gov
1,6-DiaminohexaneDMT/NMM/TsO−Dichloromethane70 nih.gov

Synthesis from Alcohol Substrates

Other reagents can also facilitate the conversion of alcohols to isothiocyanates. A system composed of triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium thiocyanate (n-Bu4NSCN) can be used. researchgate.net The nature of the alcohol substrate (primary, secondary, or tertiary) can influence the product distribution, with primary alcohols favoring the formation of thiocyanates, while tertiary alcohols predominantly yield isothiocyanates. researchgate.net Another phosphine-free method utilizes trichloroisocyanuric acid (TCCA) and ammonium thiocyanate. scu.ac.ir With this system, tertiary alcohols like dimethyl phenyl methanol (B129727) can be converted to the corresponding isothiocyanate in good yield. scu.ac.ir

Targeted Synthetic Strategies for 4-(1-Isothiocyanatopropyl)phenol

The targeted synthesis of this compound is most effectively achieved through a two-stage process. The initial stage focuses on creating the key intermediate, 4-(1-aminopropyl)phenol (B1274174). The second stage involves the conversion of the primary amino group of this intermediate into the desired isothiocyanate functionality. This approach is necessary to avoid unwanted side reactions that could occur if the highly reactive isothiocyanate group were present during the formation of the aminopropyl side chain.

The primary route to forming the necessary precursor, 4-(1-aminopropyl)phenol, begins with a commercially available starting material, 4-hydroxypropiophenone. The conversion of the ketone group to a primary amine is accomplished via reductive amination. wikipedia.org This reaction is a cornerstone of amine synthesis and involves the formation of an imine intermediate from the ketone and an ammonia (B1221849) source, followed by its immediate reduction to the amine. wikipedia.orgmasterorganicchemistry.com

Key parameters for this conversion include the choice of ammonia source, reducing agent, and reaction conditions such as solvent and pH. The reaction is typically performed in a one-pot manner. wikipedia.org A slightly acidic pH (typically 4-5) is often employed to facilitate the dehydration step that forms the imine, without significantly protonating the amine nucleophile. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity and selectivity. commonorganicchemistry.com Catalytic hydrogenation using catalysts like palladium, platinum, or Raney Nickel is an effective method. wikipedia.org Alternatively, hydride-based reducing agents are commonly used. Sodium cyanoborohydride (NaBH₃CN) is particularly well-suited as it is a mild reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting ketone. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective and commonly used reagent that offers similar selectivity. masterorganicchemistry.comcommonorganicchemistry.com

Table 1: Reagents for Reductive Amination of 4-Hydroxypropiophenone

Reducing AgentTypical Ammonia SourceCommon SolventsKey Characteristics
Catalytic Hydrogenation (H₂/Pd, H₂/Pt, H₂/Raney Ni)Ammonia (NH₃)Methanol, Ethanol (B145695)Effective method, requires specialized hydrogenation equipment.
Sodium cyanoborohydride (NaBH₃CN)Ammonium acetate (B1210297), Ammonia in MethanolMethanol, EthanolMild and selective for the iminium ion; reaction is tolerant of the ketone group. masterorganicchemistry.com
Sodium triacetoxyborohydride (NaBH(OAc)₃)Ammonium acetate (NH₄OAc)Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective; sensitive to water but not protic solvents like methanol. commonorganicchemistry.com
Sodium borohydride (NaBH₄)Ammonium acetate, Ammonia in MethanolMethanol, EthanolLess selective; can reduce the starting ketone if imine formation is slow. wikipedia.org Addition is often staged after allowing time for imine formation. commonorganicchemistry.com

With the precursor 4-(1-aminopropyl)phenol in hand, the final step is the conversion of the primary amine to the isothiocyanate group. This transformation requires careful selection of reagents to avoid reaction with the nucleophilic phenolic hydroxyl group. While classic reagents like the highly toxic thiophosgene (B130339) can be used, modern methods often employ a two-step sequence involving carbon disulfide (CS₂), which is generally safer. chemrxiv.orgnih.gov

The most common and versatile method proceeds through the formation of an intermediate dithiocarbamate salt. nih.govtandfonline.com The primary amine reacts with carbon disulfide in the presence of a base (e.g., triethylamine) to form the corresponding dithiocarbamate salt. This salt is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur-containing species to yield the final isothiocyanate. chemrxiv.org

A significant challenge in this step is the presence of the phenol group, which could be deprotonated by the base and potentially interfere with the reaction. However, several methods have been developed that are tolerant of hydroxyl groups. A particularly effective and environmentally conscious method utilizes sodium persulfate (Na₂S₂O₈) as the desulfurizing agent in water. rsc.orgresearchgate.net This protocol has been shown to be compatible with phenolic and alcoholic hydroxyl groups, making it highly suitable for the synthesis of this compound. rsc.orgresearchgate.net Other modern approaches, such as visible-light photocatalysis, also offer mild conditions that are compatible with a wide range of functional groups. organic-chemistry.org

Table 2: Selected Methods for Converting Primary Amines to Isothiocyanates

Reagent(s)IntermediateKey Characteristics
1. Carbon Disulfide (CS₂), Base (e.g., Et₃N) 2. Sodium Persulfate (Na₂S₂O₈)Dithiocarbamate SaltA green and efficient method performed in water; compatible with phenolic -OH groups. rsc.orgresearchgate.net
1. Carbon Disulfide (CS₂) 2. Rose Bengal, Visible LightDithiocarbamate SaltA mild, metal-free photocatalytic method with broad substrate compatibility. organic-chemistry.org
Thiophosgene (CSCl₂)Thiocarbamoyl chlorideA classic, direct method but involves a highly toxic and corrosive reagent. nih.gov
1. Carbon Disulfide (CS₂), Base (e.g., Et₃N) 2. Ethyl ChloroformateDithiocarbamate SaltAn effective desulfurization method, though requires careful control of conditions. nih.gov
1. Carbon Disulfide (CS₂), Base (e.g., Et₃N) 2. Dicyclohexylcarbodiimide (DCC)Dithiocarbamate SaltA convenient route that proceeds under non-aqueous conditions. tandfonline.com

Structure Activity Relationship Sar Investigations

Fundamental SAR Principles in Phenolic Compounds

The phenolic moiety is a cornerstone of many biologically active compounds, with its activity being finely tuned by the nature and placement of its substituents.

The number and location of hydroxyl (-OH) groups on the phenolic ring are critical determinants of a compound's biological, particularly antioxidant, activity. The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.

The position of the hydroxyl group influences the stability of the resulting phenoxyl radical. For instance, hydroxyl groups in the ortho or para positions to another electron-donating group can better stabilize the radical through resonance, thereby enhancing antioxidant activity. In contrast, a meta positioning generally offers less stabilization. The presence of multiple hydroxyl groups can also amplify antioxidant potential, as seen in polyphenolic compounds.

Beyond the hydroxyl group, other substituents on the aromatic ring exert significant electronic and steric effects that modulate a compound's reactivity and bioactivity.

Electronic Effects: Electron-donating groups (EDGs), such as alkyl or methoxy (B1213986) groups, increase the electron density on the aromatic ring, making the phenolic proton more easily abstractable and thus enhancing antioxidant activity. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease electron density, which can reduce antioxidant capacity but may be desirable for other biological targets.

Steric Effects: The size and spatial arrangement of substituents can influence a molecule's ability to interact with its biological target. Bulky substituents near the hydroxyl group can create steric hindrance, potentially impeding the approach of radicals or the binding to an active site. However, in some cases, steric bulk can enhance selectivity for a particular target.

SAR of Isothiocyanate Structural Variants

The isothiocyanate (-N=C=S) group is a potent electrophile that readily reacts with nucleophiles, such as the thiol groups of cysteine residues in proteins. This reactivity is central to the biological effects of many isothiocyanate-containing compounds.

Studies on various isothiocyanates have shown that increasing the length of the alkyl chain can enhance certain biological activities, such as anticancer effects. This is often attributed to increased lipophilicity, which can improve membrane permeability and cellular uptake. For example, in a series of phenylalkyl isothiocyanates, an increase in the alkyl chain from one to six carbons led to a significant increase in inhibitory potency against tumorigenesis. nih.gov However, this trend is not always linear, and an optimal chain length often exists, beyond which activity may plateau or even decrease. nih.gov

Branching of the alkyl chain can also have a profound impact. A study on arylalkyl and alkyl isothiocyanates demonstrated that secondary isothiocyanates (where the -NCS group is attached to a secondary carbon) possessed higher potency than their primary isomers. nih.gov This suggests that the steric environment around the isothiocyanate group can influence its reactivity and interaction with biological targets.

Chirality, or the "handedness" of a molecule, can be a critical factor in its biological activity. researchgate.net For isothiocyanates with a chiral center, such as in 4-(1-isothiocyanatopropyl)phenol, the different enantiomers can exhibit distinct biological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. researchgate.net

The stereochemistry at the carbon atom bearing the isothiocyanate group can influence how the molecule fits into a binding pocket and its reactivity with target proteins. It has been shown that the biological activity of certain chiral compounds resides predominantly in one enantiomer. researchgate.net Therefore, the specific stereoisomer of this compound is expected to be a key determinant of its efficacy.

Comprehensive SAR Analysis for this compound Analogues

A comprehensive SAR analysis of this compound analogues involves integrating the principles discussed above. By systematically modifying the phenolic ring, the propyl chain, and the isothiocyanate group, a detailed picture of the structural requirements for optimal activity can be constructed.

The table below outlines potential modifications and their predicted impact on biological activity, based on established SAR principles for related compounds.

Compound Name Modification from this compound Predicted Impact on Biological Activity
4-(1-Isothiocyanatoethyl)phenol Shorter alkyl chain (ethyl vs. propyl)May decrease lipophilicity and potentially alter cellular uptake and efficacy.
4-(1-Isothiocyanatobutyl)phenol Longer alkyl chain (butyl vs. propyl)May increase lipophilicity, potentially enhancing membrane permeability and biological activity up to an optimal length.
4-(2-Isothiocyanatopropyl)phenol Isomer of the propyl chain (isothiocyanate on C2)Change in the position of the isothiocyanate group could alter steric interactions and reactivity with biological targets.
3-(1-Isothiocyanatopropyl)phenol meta-hydroxyl group instead of paraThe meta position of the hydroxyl group is generally associated with lower antioxidant activity compared to the para position due to less effective resonance stabilization of the phenoxyl radical.
2-(1-Isothiocyanatopropyl)phenol ortho-hydroxyl group instead of paraThe ortho position may lead to intramolecular hydrogen bonding, which can affect the acidity of the phenolic proton and its antioxidant capacity.
4-(1-Isothiocyanatopropyl)-2-methoxyphenol Addition of a methoxy group ortho to the hydroxyl groupThe electron-donating methoxy group could enhance antioxidant activity, but may also introduce steric effects.
(R)-4-(1-Isothiocyanatopropyl)phenol Specific (R) enantiomerExpected to have a different biological activity profile compared to the (S) enantiomer due to stereospecific interactions with chiral biological targets.
(S)-4-(1-Isothiocyanatopropyl)phenol Specific (S) enantiomerExpected to have a different biological activity profile compared to the (R) enantiomer.

Interactive Data Table: Predicted SAR Trends for this compound Analogues

Feature ModifiedVariationPredicted Effect on ActivityRationale
Alkyl Chain Length Shorter (e.g., ethyl)Potentially DecreasedReduced lipophilicity.
Longer (e.g., butyl, pentyl)Potentially Increased (up to an optimum)Increased lipophilicity, improved membrane interaction. nih.gov
Alkyl Chain Branching Isothiocyanate on C2AlteredChange in steric hindrance around the reactive group. nih.gov
Hydroxyl Position metaPotentially DecreasedLess effective radical stabilization.
orthoAlteredPotential for intramolecular hydrogen bonding.
Aromatic Substitution Electron-Donating Group (e.g., -OCH3)Potentially IncreasedEnhanced antioxidant potential.
Electron-Withdrawing Group (e.g., -Cl)Potentially DecreasedReduced antioxidant potential.
Stereochemistry (R) vs. (S) enantiomerDifferentStereospecific interactions with chiral biological targets. researchgate.net

No Research Found on "this compound"

Following a comprehensive search of scientific literature and databases, no specific research was found for the chemical compound "this compound." Consequently, an article detailing its structure-activity relationship (SAR), pharmacophoric elements, and computational chemistry approaches, as per the requested outline, cannot be generated.

The performed searches, which included targeted queries for the compound's biological activity, synthesis, and computational studies, did not yield any relevant results. The scientific information necessary to populate the specified sections and subsections of the requested article—namely, the identification of critical pharmacophoric elements for molecular recognition and the elucidation of its SAR through computational methods like molecular docking—is not available in the public domain.

While general information exists for the broader class of phenolic compounds and isothiocyanates, the strict requirement to focus solely on "this compound" prevents the extrapolation of these general findings to this specific, and apparently unstudied, molecule. Doing so would not be scientifically accurate or adhere to the provided instructions.

Therefore, until research on "this compound" is conducted and published, it is not possible to provide the detailed, evidence-based article requested.

Biochemical and Pharmacological Mechanisms of Action in Vitro Investigations

Enzyme Inhibition Potentials

The isothiocyanate and phenolic moieties are known to interact with a variety of enzymes, suggesting that 4-(1-Isothiocyanatopropyl)phenol could exhibit a range of inhibitory activities. The following sections explore its potential based on studies of related compounds.

Carbonic Anhydrase Inhibition by Isothiocyanates

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Isothiocyanates have been investigated as inhibitors of these enzymes. nih.gov Synthetic isothiocyanate-containing sulfonamides, for example, have demonstrated the ability to covalently inhibit CAs, leading to a significant increase in apparent binding compared to their amine analogues. nih.govresearchgate.net

Phenolic compounds have also been reported as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.gov Studies on natural phenolic derivatives such as resveratrol, catechin, and curcumin (B1669340) have shown inhibitory constants (Kᵢ) in the micromolar range against cytosolic isoforms hCA I and hCA II. researchgate.net These phenols typically act as competitive inhibitors. researchgate.net Given the presence of both a phenol (B47542) and an isothiocyanate group, this compound could potentially interact with carbonic anhydrases, though its specific potency and mechanism would require direct empirical investigation.

Inhibition of Carbonic Anhydrase (CA) Isoforms by Phenolic Compounds

CompoundTarget IsoformInhibition Constant (Kᵢ)Reference
ResveratrolhCA I4.47 µM researchgate.net
ResveratrolhCA II2.86 µM researchgate.net
CatechinhCA I8.11 µM researchgate.net
CatechinhCA II6.52 µM researchgate.net
CurcuminhCA I9.47 µM researchgate.net
CurcuminhCA II7.44 µM researchgate.net

Steroid Sulfatase Inhibitory Activity of Phenol Derivatives

Steroid sulfatase (STS) is a crucial enzyme in the biosynthesis of active steroid hormones by hydrolyzing inactive steroid sulfates. nih.govresearchgate.net Its inhibition is a key target in hormone-dependent cancers. mostwiedzy.pl Phenol derivatives, particularly those containing a sulfamate (B1201201) group, are prominent and potent STS inhibitors. nih.govnih.gov For instance, Irosustat, a tricyclic coumarin-based sulfamate, is a powerful irreversible STS inhibitor. nih.gov Research has focused on developing various aryl sulfamate-based inhibitors, which have demonstrated high potency. nih.gov The phenol group within this compound provides a scaffold that is fundamental to many STS inhibitors, although the isothiocyanate group is not a typical pharmacophore for this target.

Cyclooxygenase Isoform Modulation by Phenolic Compounds

Cyclooxygenase (COX) enzymes are key to the metabolism of fatty acids and are involved in inflammation and cancer. nih.gov Natural phenolic compounds are known to possess anti-inflammatory effects, partly through the modulation of COX-2. nih.gov They can regulate oncogene expression, inhibit cell proliferation, and block signaling pathways associated with inflammation. nih.gov For example, the phenolic compound epigallocatechin gallate (EGCG) has been shown in vitro to inhibit colorectal carcinoma cell growth by modulating COX-2. nih.gov The phenolic structure in this compound suggests a potential for interaction with and modulation of COX isoforms.

Papain-like Protease Inhibition by Phenolic Scaffolds (e.g., SARS-CoV-2 PLpro)

Papain-like proteases (PLpro) are essential for the replication of some viruses, including SARS-CoV-2, making them attractive targets for antiviral therapies. cybermedlife.eunih.gov Phenolic phytochemicals have been identified as inhibitors of SARS-CoV PLpro. cybermedlife.eu Bioactivity-guided fractionation of plant extracts has led to the isolation of flavonoids and other aromatic compounds that inhibit PLpro in a dose-dependent manner, often through a mixed-type inhibitory mechanism. cybermedlife.eu More recent studies have continued to explore natural and synthetic compounds, including those with phenolic scaffolds, as potential inhibitors of SARS-CoV-2 PLpro. nih.govresearchgate.netresearchgate.net

Inhibition of SARS-CoV Papain-like Protease (PLpro) by Phenolic Compounds

CompoundIC₅₀ ValueInhibition TypeReference
Bavachinin8.3 µMMixed cybermedlife.eu
Neobavaisoflavone38.4 µMMixed cybermedlife.eu
Isobavachalcone4.2 µMMixed (Type I) cybermedlife.eu
Psoralidin6.5 µMMixed (Type I) cybermedlife.eu

Tyrosinase Activity Inhibition by 4-Substituted Phenols

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin (B1238610). mdpi.comresearchgate.net Its inhibition is of great interest in cosmetics for skin lightening and in medicine for treating hyperpigmentation disorders. nih.govnih.gov Phenols, and particularly 4-substituted phenols, are a well-established class of tyrosinase inhibitors. mdpi.com The presence of hydroxyl groups on the phenyl ring is crucial for inhibitory activity. nih.gov For instance, compounds with a 2,4-dihydroxy substitution pattern often exhibit excellent potency, sometimes far exceeding that of the standard inhibitor, kojic acid. nih.gov The mechanism of inhibition can be competitive, as the phenolic structure can mimic the natural substrate, L-tyrosine. mdpi.comnih.gov The 4-substituted phenol structure of this compound makes it a candidate for tyrosinase inhibition.

Tyrosinase Inhibitory Activity of Phenolic Compounds

CompoundIC₅₀ ValueComparison to StandardReference
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol0.2 µM55-fold more potent than kojic acid mdpi.com
Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (Compound 5c)0.0089 µMSignificantly more active than kojic acid (IC₅₀ = 16.69 µM) nih.gov
Kojic Acid (Standard)16.69 µM- nih.gov

Cellular and Molecular Pathway Modulation

Beyond direct enzyme inhibition, the constituent parts of this compound are known to modulate complex cellular and molecular pathways. Phenolic compounds can influence signaling cascades related to inflammation and cell proliferation, such as those involving nuclear factor kappa B (NF-κB). nih.gov

A recent study on 4-(Benzyloxy)phenol, a structurally related compound, demonstrated its immunomodulatory activity in macrophages infected with mycobacteria. nih.gov This compound was found to increase the expression of the anti-inflammatory cytokine IL-35 and its receptor. This activation led to the phosphorylation of JAK1/STAT3, which in turn enhanced the fusion of phagosomes and lysosomes, facilitating the clearance of intracellular bacteria. nih.gov This highlights a host-defensive role mediated through the JAK1/STAT3 pathway, suggesting that phenolic compounds can serve as potent immunomodulators. nih.gov

Modulation of Melanin Biosynthesis Pathways in Cellular Systems

Structurally related 4-substituted phenols have been shown to inhibit the synthesis of melanin in cells. nih.gov The process of melanin biosynthesis in fungi, which shares similarities with mammalian pathways, involves enzymes like tyrosinase and pathways such as the L-3,4-dihydroxyphenylalanine (L-DOPA) pathway. nih.gov Phenolic compounds can interfere with this process. For instance, rhododendrol, a phenolic compound, not only inhibits mushroom tyrosinase but also acts as a substrate for human tyrosinase, even more so than the natural substrate, L-tyrosine. mdpi.com The interaction of phenols with tyrosinase can lead to the inactivation of the enzyme's activity. nih.gov

Fungal melanin biosynthesis can occur through different pathways, including the DHN and L-DOPA pathways. nih.gov Specific enzymes, such as laccases, are key in the polymerization of precursors like 1,8-dihydroxy naphthalene (B1677914) (DHN) to form melanin. nih.gov The inhibition of these enzymatic steps is a potential mechanism by which phenolic compounds modulate melanin production.

Induction of Glutathione (B108866) Depletion and Subsequent Quinone Formation

The interaction of 4-substituted phenols with the enzyme tyrosinase can lead to the formation of quinones. nih.gov These quinones are reactive molecules that can bind to thiol groups, such as those found in the tripeptide glutathione (GSH). nih.gov This binding results in the depletion of intracellular glutathione. nih.govnih.gov

The formation of quinone methides is a related process that can occur during the oxidative metabolism of certain alkylphenols. nih.gov For example, the oxidation of 4-ethylphenol (B45693) by tyrosinase can produce a quinone that then isomerizes and reacts with water. mdpi.com The rate of glutathione conjugate formation has been shown to correlate with the toxicity of the parent alkylphenol in liver slices. nih.gov Specifically, 4-isopropylphenol (B134273) demonstrated a higher rate of conjugate formation and greater toxicity compared to 4-ethylphenol and 4-methylphenol. nih.gov This depletion of the cellular antioxidant defense system, like glutathione, can leave cells vulnerable to the toxic effects of the reactive quinones. researchgate.net

Glutathione Depletion by 4-Substituted Phenols
Phenolic CompoundEffect on Glutathione (GSH)Mechanism
4-Substituted PhenolsDepletionReaction with tyrosinase to form quinones that bind to GSH. nih.gov
4-IsopropylphenolDepletionFormation of quinone methide intermediates that form glutathione conjugates. nih.gov
4-EthylphenolDepletionFormation of quinone methide intermediates that form glutathione conjugates. nih.gov
4-MethylphenolDepletionFormation of quinone methide intermediates that form glutathione conjugates. nih.gov
4-tert-Butylphenol (TBP)DepletionOxidation by tyrosinase to a reactive quinone that rapidly reacts with GSH. researchgate.net

Covalent Adduct Formation with Cellular Proteins via Thiol Binding

The reactive quinones formed from the oxidation of phenolic compounds can covalently bind to nucleophilic residues on proteins, particularly the thiol group of cysteine. nih.govnih.gov This process, known as Michael addition, results in the formation of protein-hapten complexes. nih.govnih.gov Such covalent modifications can alter the structure and function of proteins, potentially increasing their immunogenicity. nih.gov

For instance, plant-derived natural products containing electrophilic groups, such as isothiocyanates, are known to covalently modify proteins. nih.gov Sulforaphane, an isothiocyanate, has been shown to directly target and covalently bind to cysteine residues in the AP-1 protein, a transcription factor involved in cell regulation. nih.gov Similarly, in the context of meat proteins, plant polyphenols with a catechol structure can oxidize to form quinones that react with muscle proteins, forming phenol-protein adducts. nih.gov These adducts have been identified on various amino acid residues, including cysteine, histidine, arginine, and lysine. researchgate.net

Protein Adduct Formation by Phenolic Compounds
Compound/ClassTarget Protein/ResidueMechanism
4-Substituted PhenolsProtein Thiol GroupsFormation of quinone-protein hapten complexes. nih.gov
Sulforaphane (Isothiocyanate)Cysteine residues of cFos and cJun (AP-1 subunits)Covalent modification via its electrophilic isothiocyanate group. nih.gov
Caffeic Acid (Plant Polyphenol)Myofibrillar proteins (Cysteine, Histidine, Arginine, Lysine)Oxidation to quinone followed by covalent adduction. nih.govresearchgate.net

Impact on Cellular Redox Homeostasis and Oxidative Stress Responses

Phenolic compounds can significantly influence the redox balance within cells. The enzymatic oxidation of phenols can generate phenoxyl radicals, which can participate in redox cycling, leading to oxidative stress. nih.gov This process can deplete intracellular antioxidants like glutathione and protein thiols. nih.gov Even at subtoxic concentrations, phenol has been shown to induce oxidative stress in human keratinocytes, causing a decrease in total antioxidant reserves. nih.gov

Conversely, phenolic compounds are also recognized for their antioxidant properties. They can scavenge reactive oxygen species (ROS) and modulate ROS-dependent signaling pathways. nih.gov The accumulation of phenolic compounds in plant cells under stress conditions has been correlated with an increased total antioxidant capacity, suggesting a role in maintaining cellular redox homeostasis. nih.gov This dual role highlights the complex interplay between the pro-oxidant and antioxidant activities of phenolic compounds in biological systems. The anti-inflammatory effects of many phenolic compounds are often linked to their ability to interfere with oxidative stress signaling. mdpi.com

In Vitro Modulatory Activities (e.g., Anti-inflammatory, Antioxidant) of Related Phenolic Compounds

A wide range of phenolic compounds have demonstrated significant antioxidant and anti-inflammatory activities in in vitro studies. These activities are often attributed to their chemical structure, particularly the presence of hydroxyl groups on the aromatic ring.

Antioxidant Activity:

Phenolic compounds, including phenolic acids and flavonoids, are potent antioxidants. tandfonline.com Their antioxidant capacity is often evaluated through assays that measure free radical scavenging activity (e.g., DPPH assay), chelating effects on pro-oxidant metal ions, and reducing power. tandfonline.com For example, a flavonoid fraction from Melipona beecheii honey exhibited strong antioxidant activity. tandfonline.com Vanillic acid, a phenolic compound, has also shown high antioxidant potential in various assays. nih.gov The antioxidant properties of these compounds are generally proportional to their concentration. nih.gov

Anti-inflammatory Activity:

The anti-inflammatory effects of phenolic compounds are often linked to their antioxidant properties and their ability to modulate inflammatory pathways. mdpi.com They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6). nih.govresearchgate.net For instance, certain phenolic acids can suppress the expression of pro-inflammatory factors. nih.gov Umbelliferone 6-carboxylic acid, isolated from Angelica decursiva, showed significant inhibitory activity against NO production in lipopolysaccharide-induced RAW 264.7 cells. nih.gov The mechanism often involves interference with signaling pathways like the NF-κB pathway. mdpi.com

In Vitro Modulatory Activities of Phenolic Compounds
Compound/ExtractActivityKey Findings
Flavonoid fraction (from Melipona beecheii honey)Antioxidant, Anti-inflammatoryHigh radical scavenging activity, chelating effects, and reducing power. tandfonline.com
Vanillic acidAntioxidantShowed the highest antioxidant potential among tested compounds in one study. nih.gov
Umbelliferone 6-carboxylic acidAnti-inflammatoryExhibited the highest inhibitory activity against NO production in RAW 264.7 cells. nih.gov
Phenolic acids (e.g., Caffeic acid, Rosmarinic acid)Anti-inflammatoryInhibit the expression of pro-inflammatory factors like TNF-α, IL-1β, and IL-6. nih.gov

Advanced Analytical Methodologies for 4 1 Isothiocyanatopropyl Phenol Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For the analysis of 4-(1-isothiocyanatopropyl)phenol, several chromatographic techniques are particularly valuable.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phenolic compounds. scirp.orgscirp.orgmdpi.comacademicjournals.org When coupled with a UV detector, HPLC offers a robust method for analyzing this compound. The selection of the stationary phase, mobile phase composition, and UV detection wavelength are critical parameters that are optimized to achieve the desired separation and sensitivity. For instance, a C18 column is commonly used for the reversed-phase separation of phenols. sielc.com The mobile phase typically consists of a mixture of an aqueous solvent (often with a pH modifier like acetic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comsielc.com Detection is often performed at a wavelength around 280 nm, where many phenolic compounds exhibit strong absorbance. scirp.org Pre-column derivatization with reagents like 4-nitrobenzoyl chloride can enhance the UV absorbance and improve the selectivity of the analysis. scirp.orgscirp.org

A typical HPLC-UV method for phenolic compounds involves a gradient elution to effectively separate a range of analytes with varying polarities. academicjournals.org The precision of HPLC methods is generally high, with intra-day and inter-day relative standard deviations (RSDs) for peak areas and retention times being well within acceptable limits. scirp.org

Table 1: Illustrative HPLC-UV Parameters for Phenolic Compound Analysis

ParameterValue/Description
Column C18 reversed-phase, e.g., Hypersil GOLD (150 x 4.6 mm, 5 µm)
Mobile Phase Gradient of water (with 0.1% acetic acid) and methanol
Flow Rate 0.8 mL/min mdpi.com
Injection Volume 5 µL mdpi.com
Column Temperature 25 °C mdpi.com
UV Detection 278 nm mdpi.com

Gas Chromatography (GC) with Selective Detectors (e.g., Flame Ionization Detection)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like some phenolics. nih.govifoodmm.cnresearchgate.net When combined with a Flame Ionization Detector (FID), GC provides a sensitive and reliable method for quantification. ifoodmm.cnresearchgate.netnih.gov For the analysis of phenolic compounds by GC, a preliminary derivatization step is often necessary to increase their volatility and thermal stability. This typically involves converting the polar hydroxyl group into a less polar ether or ester.

The choice of the GC column is crucial for achieving good separation. Capillary columns with non-polar or medium-polarity stationary phases are commonly employed. The oven temperature program is optimized to ensure the efficient separation of the target analyte from other components in the sample matrix. The FID is a universal detector for organic compounds and its response is proportional to the number of carbon atoms in the analyte, making it suitable for quantification when properly calibrated. nih.gov

Table 2: General GC-FID Conditions for Additive Analysis in Industrial Baths

ParameterValue/Description
Injection Mode Direct Injection (DI) or Headspace Solid Phase Microextraction (HS-SPME) nih.gov
Detector Flame Ionization Detector (FID)
Application Monitoring of additives like benzoic acid and benzylideneacetone (B49655) nih.gov
LOD (DI for BA) 1.6 g/L nih.gov
LOD (DI for BDA) 0.09 g/L nih.gov
LOD (HS-SPME for BDA) 0.05 g/L nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. researchgate.netresearchgate.netmdpi.comfishersci.com For the analysis of complex samples containing this compound and other related compounds, UPLC can provide superior separation efficiency. researchgate.netfishersci.com

The principles of UPLC are similar to HPLC, but the smaller particle size of the stationary phase allows for the use of higher flow rates without sacrificing resolution. fishersci.com This results in significantly shorter run times, often reducing analysis times from minutes to seconds. researchgate.net UPLC systems are designed to operate at higher pressures than conventional HPLC systems. When coupled with mass spectrometry (MS), UPLC-MS/MS offers a highly sensitive and selective method for the identification and quantification of phenolic compounds at very low concentrations. researchgate.netresearchgate.netmdpi.com

Table 3: Comparison of HPLC and UPLC for Phenolic Compound Analysis

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm fishersci.com
Analysis Time LongerShorter researchgate.netfishersci.com
Resolution GoodHigher researchgate.netfishersci.com
Sensitivity GoodHigher researchgate.netresearchgate.net
System Pressure LowerHigher

Capillary Electrophoresis (CE) for Separation and Quantification

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govnih.govmdpi.compuc-rio.br It is a valuable tool for the analysis of charged or polar compounds, including phenols. nih.gov In CE, the separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution. The application of a high voltage across the capillary causes the analytes to migrate at different velocities, leading to their separation.

For the analysis of phenolic compounds, a background electrolyte with a basic pH is often used to ensure that the phenols are in their anionic form. nih.govnih.gov UV detection is commonly employed in CE for the quantification of phenols. nih.govnih.gov CE offers several advantages, including high efficiency, short analysis times, and low consumption of reagents and samples. mdpi.com The precision of CE methods is demonstrated by low relative standard deviations for migration times and peak areas. nih.gov

Table 4: Typical Capillary Electrophoresis Parameters for Phenolic Compound Analysis

ParameterValue/Description
Capillary Fused silica
Background Electrolyte Borate buffer (e.g., 25 mM, pH 9.3) with methanol nih.gov
Applied Voltage 20-30 kV mdpi.compuc-rio.br
Injection Hydrodynamic mdpi.compuc-rio.br
Detection UV nih.govnih.gov
Intra-day RSD (Migration Times) < 0.7% nih.gov
Intra-day RSD (Peak Areas) 2.6% - 6.4% nih.gov

Spectrophotometric Quantification and Characterization

Spectrophotometry is a widely used and accessible technique for the quantitative analysis of phenolic compounds. epa.govnih.govnih.govresearchgate.net This method is often based on a colorimetric reaction where the phenolic compound reacts with a specific reagent to produce a colored product, the absorbance of which is proportional to the concentration of the analyte. epa.gov

A common method for the determination of total phenolic content is the Folin-Ciocalteu assay. nih.govnih.gov In this assay, phenols react with the Folin-Ciocalteu reagent in an alkaline medium to form a blue-colored complex that can be measured spectrophotometrically, typically around 765 nm. nih.gov Gallic acid is commonly used as a standard to create a calibration curve, and the results are expressed as gallic acid equivalents (GAE). nih.govnih.gov

UV-Vis spectrophotometry can also be used for the direct quantification of phenols, although it may lack the selectivity of chromatographic methods, especially in complex matrices. nih.gov The wavelength of maximum absorption (λmax) in the UV spectrum can provide characteristic information about the phenolic compound. nih.govnih.gov For instance, a study on Nepeta bracteata Benth reported a λmax of 320 nm for its alcoholic extract. nih.govnih.gov

Optimized Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step to ensure the accuracy and reliability of the analytical results for this compound. The goal of sample preparation is to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

For solid samples, techniques like ultrasonic extraction or Soxhlet extraction can be employed using appropriate solvents such as methanol or ethanol (B145695). mdpi.com Microwave-assisted extraction (MAE) is a more modern and efficient technique that uses microwave energy to accelerate the extraction process. nih.gov

For liquid samples, particularly aqueous samples, solid-phase extraction (SPE) is a widely used and effective technique for the pre-concentration and purification of phenolic compounds. academicjournals.orgnih.govnih.gov SPE cartridges containing a suitable sorbent, such as graphitized carbon black or polymeric phases, can selectively retain the phenolic compounds while allowing interfering substances to pass through. nih.gov The retained analytes are then eluted with a small volume of an organic solvent. Liquid-liquid extraction (LLE) is a more traditional method but is often more time-consuming and uses larger volumes of organic solvents. nih.gov

The choice of extraction method and solvent depends on the nature of the sample matrix and the physicochemical properties of this compound. Optimization of extraction parameters such as solvent type, pH, temperature, and extraction time is crucial to achieve high recovery and reproducibility.

Table 5: Common Extraction Techniques for Phenolic Compounds

TechniquePrincipleAdvantages
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted. nih.govHigh recovery, good clean-up, low solvent consumption. nih.gov
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases. nih.govEfficient and precise results. nih.gov
Ultrasonic Extraction Sound waves are used to disrupt the sample matrix and enhance extraction. nih.govFaster than traditional methods.
Microwave-Assisted Extraction (MAE) Microwave energy heats the solvent and sample to accelerate extraction. nih.govRapid, efficient, reduced solvent usage.
Supercritical Fluid Extraction (SFE) A supercritical fluid (e.g., CO2) is used as the extraction solvent.Eco-friendly, extracts are free of residual solvents. nih.gov

Conventional Organic Solvent Extraction Techniques

Conventional solvent extraction remains a fundamental and widely employed method for the isolation of isothiocyanates, including this compound, from their matrices. These techniques are predicated on the principle of partitioning the analyte between two immiscible phases, typically an aqueous or solid sample and an organic solvent.

Liquid-liquid extraction (LLE) is a common approach, particularly following the enzymatic hydrolysis of precursor glucosinolates in an aqueous medium. nih.gov The choice of solvent is crucial for achieving high extraction efficiency. Due to the hydrophobic nature of the isothiocyanate group and the presence of a phenolic ring, solvents with medium to low polarity are generally preferred. Dichloromethane (B109758), ethyl acetate (B1210297), chloroform, and hexane (B92381) are frequently utilized for the extraction of isothiocyanates. nih.govmdpi.comnih.gov For instance, in the extraction of phenethyl isothiocyanate from watercress, a liquid-liquid extraction with hexane has been employed. nih.gov Similarly, dichloromethane is a common solvent for extracting isothiocyanates like sulforaphane. nih.gov The general procedure involves homogenizing the sample in water or a buffer to facilitate enzymatic hydrolysis, followed by extraction with a suitable organic solvent. mdpi.com

Solid-phase extraction (SPE) offers a more refined approach, providing simultaneous extraction and sample clean-up. This technique can be used to isolate and purify isothiocyanates prior to derivatization and chromatographic analysis. researchgate.net

Table 1: Comparison of Conventional Organic Solvents for Isothiocyanate Extraction

SolventPolarityTypical ApplicationAdvantagesDisadvantages
Dichloromethane Polar aproticExtraction of a broad range of isothiocyanates from aqueous solutions. mdpi.comnih.govHigh solvency for many organic compounds.Chlorinated solvent with environmental and health concerns. mdpi.com
Ethyl Acetate Moderately polarUsed for extracting isothiocyanates of varying polarities. mdpi.comnih.govLess toxic than chlorinated solvents, good volatility.Can co-extract more polar impurities.
n-Hexane Non-polarSelective extraction of non-polar isothiocyanates. nih.govnih.govHigh selectivity for non-polar compounds, easy to evaporate.Lower solvency for more polar isothiocyanates.
Chloroform Polar aproticHistorically used for isothiocyanate extraction. mdpi.comnih.govGood solvent for a wide range of compounds.High toxicity and environmental concerns. mdpi.com

This table is generated based on data from existing research on isothiocyanate extraction and provides a general overview.

Modern, Enhanced Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, several modern technologies have been developed. These techniques often offer improved efficiency, reduced environmental impact, and higher throughput.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to the disruption of cell structures and enhanced mass transfer of the target analyte into the solvent. nih.govcetjournal.it This technique has been successfully applied to extract phenolic compounds and isothiocyanates from various plant materials, resulting in higher yields and significantly shorter extraction times compared to conventional methods. mdpi.comcetjournal.itnih.gov For phenolic compounds, the efficiency of MAE is influenced by factors such as microwave power, extraction time, temperature, and the type and concentration of the solvent. nih.gov Studies have shown that aqueous solutions of ethanol or methanol are often effective solvents for MAE of phenolics. nih.gov For isothiocyanates like sulforaphane, MAE has demonstrated higher extraction yields with reduced extraction times compared to classical solvent extraction. mdpi.com

Ultrasound-Assisted Extraction (UAE): UAE employs acoustic cavitation to disrupt cell walls and enhance solvent penetration into the matrix, thereby facilitating the release of target compounds. nih.gov This method is known for improving extraction yields while reducing solvent and energy consumption. mdpi.com UAE is considered a green technology and has been effectively used for extracting a wide range of bioactive compounds, including isothiocyanates. mdpi.commdpi.com The process preserves the chemical integrity of thermolabile compounds like isothiocyanates due to the ability to operate at lower temperatures. mdpi.com

Enzyme-Assisted Extraction (EAE): EAE utilizes specific enzymes to break down cell wall components like cellulose, pectin, and lignin, which can impede the extraction of intracellular compounds. mdpi.comresearchgate.net This method increases the permeability of the plant material, allowing for easier elution of bioactive molecules with the solvent. mdpi.com EAE is considered an eco-friendly and cost-effective technique that can be used as a standalone method or as a pretreatment step. mdpi.com The process is typically conducted under mild conditions of temperature and pH, which helps to minimize the degradation of sensitive compounds. mdpi.com For the extraction of this compound, which is formed from a glucosinolate precursor, enhancing the activity of the myrosinase enzyme or using exogenous enzymes could be considered a form of EAE to maximize its formation and subsequent extraction.

Pressurized Fluid Extraction (PFE): PFE, also known as pressurized liquid extraction (PLE) or accelerated solvent extraction (ASE), uses solvents at elevated temperatures and pressures. These conditions increase the solubility and mass transfer rate of the analytes, leading to a more efficient and faster extraction process with reduced solvent consumption compared to conventional techniques. mdpi.com PFE has been successfully used for the recovery of isothiocyanates and phenolic compounds from plant matrices. mdpi.comnih.gov For example, PFE with supercritical CO2 has been reported for the selective isolation of phenethyl isothiocyanate. mdpi.com

Table 2: Overview of Modern Extraction Technologies for this compound

TechnologyPrincipleKey AdvantagesKey Parameters to Optimize
Microwave-Assisted Extraction (MAE) Uses microwave energy for rapid heating of the solvent and sample matrix. nih.govcetjournal.itReduced extraction time, lower solvent consumption, higher extraction efficiency. nih.govresearchgate.netMicrowave power, extraction time, temperature, solvent type and concentration. nih.gov
Ultrasound-Assisted Extraction (UAE) Employs acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.govIncreased yield, reduced solvent and energy use, suitable for thermolabile compounds. mdpi.commdpi.comUltrasonic power and frequency, extraction time, temperature, solvent choice.
Enzyme-Assisted Extraction (EAE) Uses enzymes to degrade cell wall structures, facilitating analyte release. mdpi.comresearchgate.netEco-friendly, high specificity, mild operating conditions, minimizes compound degradation. mdpi.comEnzyme type and concentration, temperature, pH, incubation time. mdpi.com
Pressurized Fluid Extraction (PFE) Utilizes solvents at high temperature and pressure to enhance extraction efficiency. mdpi.comFast, efficient, requires less solvent than conventional methods. mdpi.comTemperature, pressure, solvent composition, extraction cycles. nih.gov

This table synthesizes information on modern extraction techniques applicable to phenolic and isothiocyanate compounds.

Chemical Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Due to the chemical properties of this compound, derivatization can be a crucial step to improve its analytical characteristics for chromatographic analysis, particularly for techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The isothiocyanate group itself can be reactive and may lack a strong chromophore for UV detection, while the phenolic hydroxyl group can affect volatility and cause peak tailing in GC. mdpi.comyoutube.com

Derivatization of the Isothiocyanate Group: The isothiocyanate functional group is highly reactive towards nucleophiles. This reactivity is exploited in derivatization reactions to attach a label that enhances detectability. A common strategy is the reaction with amines or thiols to form stable thiourea (B124793) or dithiocarbamate (B8719985) derivatives, respectively. researchgate.netnih.gov

Reaction with Amines: Isothiocyanates react with primary and secondary amines to form thioureas. nih.gov This can be used to introduce a UV-absorbing or fluorescent tag. For example, reaction with ammonia (B1221849) can form a simple thiourea derivative with a UV-absorbing chromophore, making it suitable for HPLC-UV analysis. nih.gov

Reaction with Thiols: The reaction with thiols, such as 1,2-benzenedithiol, is a highly selective method for the determination of total isothiocyanates. mdpi.com The resulting 1,3-benzodithiole-2-thione (B1218078) product can be quantified spectrophotometrically or by HPLC. mdpi.com Another common derivatizing agent is N-acetyl-L-cysteine, which reacts with isothiocyanates to form dithiocarbamates that can be analyzed by HPLC. researchgate.net

Derivatization of the Phenolic Group: The phenolic hydroxyl group can be derivatized to increase the volatility and thermal stability of the analyte for GC analysis. youtube.comyoutube.com

Silylation: This is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. youtube.com This process reduces the polarity and boiling point of the compound, making it amenable to GC analysis. youtube.com

Acylation/Esterification: The phenolic group can be converted to an ester. This can also serve to improve chromatographic behavior and introduce a specific tag for detection. youtube.com

For a molecule like this compound, a two-step derivatization might be necessary for GC-MS analysis, involving methoximation to protect the isothiocyanate group (if it rearranges) followed by silylation of the phenolic hydroxyl group. youtube.com For HPLC analysis, derivatization of the isothiocyanate group is often sufficient to enhance detection sensitivity and selectivity. researchgate.netnih.gov

Table 3: Chemical Derivatization Strategies for this compound

Functional Group TargetedDerivatization ReactionReagent ExamplePurposeAnalytical Technique
Isothiocyanate Thiourea formationAmmonia, 3-pyridyl isothiocyanate nih.govnih.govIntroduce chromophore, improve ionization for MS.HPLC-UV, LC-MS
Isothiocyanate Dithiocarbamate formationN-acetyl-L-cysteine researchgate.netForm stable adduct for quantification.HPLC-UV/MS
Isothiocyanate Cyclocondensation1,2-benzenedithiol mdpi.comSelective reaction for total ITC quantification.HPLC, Spectrophotometry
Phenolic Hydroxyl SilylationBSTFA, MSTFA youtube.comIncrease volatility and thermal stability, reduce polarity.GC-MS
Phenolic Hydroxyl AcylationIsonicotinoyl chloride nih.govImprove MS response, stabilize the molecule.LC-MS/MS

This table outlines common derivatization strategies for the functional groups present in this compound, based on established methods for isothiocyanates and phenols.

Future Research Directions and Translational Perspectives

Innovation in Green and Sustainable Synthetic Pathways for Isothiocyanate-Phenol Conjugates

The future of synthesizing 4-(1-isothiocyanatopropyl)phenol and other isothiocyanate-phenol conjugates is intrinsically linked to the development of green and sustainable chemical methodologies. Traditional synthesis routes for isothiocyanates often involve hazardous reagents like thiophosgene (B130339), which pose significant environmental and safety concerns. The focus is now shifting towards cleaner, more efficient, and atom-economical approaches.

Emerging green synthetic strategies that hold promise for the synthesis of isothiocyanate-phenol conjugates include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents, or even solvent-free conditions. For instance, microwave-assisted synthesis of various isothiocyanates has been shown to be extremely fast, producing the desired compounds in minutes with fair to good yields.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. This technology is particularly advantageous for handling reactive intermediates and can be scaled up more safely and efficiently than batch processes. Flow chemistry has been successfully employed for the rapid and efficient formation of isothiocyanates, often eliminating the need for conventional work-up and purification.

Use of Greener Reagents: Research is ongoing to replace toxic thiocarbonylating agents. Alternatives such as carbon disulfide in aqueous media, or the use of elemental sulfur, are being explored to reduce the environmental footprint of isothiocyanate synthesis. One-pot syntheses starting from primary amines and carbon disulfide in water, using reagents like sodium persulfate for desulfurization, represent a significant step towards greener processes.

These innovative synthetic pathways will not only make the production of compounds like this compound more environmentally friendly but also facilitate the creation of diverse libraries of related molecules for further investigation.

Integration of Advanced SAR with Machine Learning and Artificial Intelligence for De Novo Design

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is poised to be revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). These computational tools can analyze vast datasets to identify subtle correlations between molecular features and biological activity, guiding the design of novel, more potent, and selective compounds.

Future research in this area will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: While specific QSAR models for this compound are not yet available, studies on other isothiocyanates have demonstrated the utility of this approach. For example, a QSAR study on the antimicrobial activity of 26 isothiocyanates revealed that partial charge, polarity, reactivity, and molecular shape are key determinants of their antibacterial effects. nih.gov Such models can predict the activity of new, untested compounds, saving time and resources.

Generative AI for De Novo Design: Deep learning models, particularly generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on existing libraries of bioactive molecules to generate novel chemical structures with desired properties. nih.govnih.gov This de novo design approach can explore a much wider chemical space than traditional medicinal chemistry, potentially leading to the discovery of isothiocyanate-phenol conjugates with unprecedented activities.

Predictive Modeling of ADMET Properties: A significant challenge in drug discovery is predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new compounds. AI and ML algorithms can be trained to predict these properties, allowing for the early-stage filtering of candidates with unfavorable profiles and prioritizing those with a higher likelihood of success in clinical development.

Identification and Validation of Novel Biochemical and Cellular Targets through Omics Technologies

A fundamental aspect of future research will be to elucidate the precise molecular targets and mechanisms of action of this compound. Omics technologies, which provide a global view of cellular processes, are powerful tools for this purpose.

Key omics approaches that will be instrumental in this endeavor include:

Proteomics: This involves the large-scale study of proteins. To identify the direct binding partners of isothiocyanates, techniques such as affinity chromatography coupled with mass spectrometry can be employed. nih.gov In this approach, a modified version of the isothiocyanate is used to "pull down" its protein targets from cell lysates. Another method involves using radiolabeled isothiocyanates and separating the protein-bound adducts using two-dimensional gel electrophoresis, followed by identification with mass spectrometry. nih.gov These approaches have successfully identified numerous protein targets for other isothiocyanates, such as tubulin and various enzymes. nih.gov

Metabolomics: This field focuses on the comprehensive analysis of metabolites in a biological system. Metabolomic studies can reveal how this compound alters cellular metabolism, providing insights into its downstream effects. For instance, studies on broccoli sprout consumption have used metabolomics to track the distribution and interconversion of isothiocyanate metabolites in different tissues. nih.gov

Genomics and Transcriptomics: These disciplines analyze an organism's entire set of genes (genomics) and their expression levels (transcriptomics). By treating cells with this compound and analyzing the subsequent changes in gene expression, researchers can identify the signaling pathways and cellular processes that are modulated by the compound. This can provide crucial clues about its mechanism of action and potential therapeutic applications.

The integration of these omics datasets will provide a systems-level understanding of the biological effects of this compound, paving the way for the validation of novel biochemical and cellular targets.

Development of Ultra-Sensitive and Miniaturized Analytical Platforms for Trace Analysis

To understand the pharmacokinetics, biodistribution, and cellular uptake of this compound, the development of highly sensitive and miniaturized analytical platforms is crucial. The ability to detect and quantify this compound and its metabolites at trace levels in complex biological matrices is a significant analytical challenge.

Future research in this area will likely concentrate on:

Advanced Mass Spectrometry Techniques: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of small molecules. The development of novel ionization sources and high-resolution mass analyzers will further enhance the ability to detect isothiocyanates at ever-lower concentrations.

Microfluidic Devices (Lab-on-a-Chip): These miniaturized platforms integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single chip. Microfluidic devices offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. The development of microfluidic systems for isothiocyanate analysis could enable rapid and point-of-care testing.

Novel Biosensors: The design of biosensors based on specific molecular recognition elements, such as antibodies or enzymes, could provide highly selective detection of this compound. These sensors could be integrated into various platforms, from microarrays to portable devices, for real-time monitoring.

The advancement of these analytical technologies will be instrumental in providing a detailed picture of the fate of this compound in biological systems, which is essential for its potential translation into therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.